molecular formula C21H20N2O5 B3001116 4-[(Z)-2-Cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxoprop-1-enyl]benzoic acid CAS No. 721913-37-7

4-[(Z)-2-Cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxoprop-1-enyl]benzoic acid

Cat. No.: B3001116
CAS No.: 721913-37-7
M. Wt: 380.4
InChI Key: FKCHXMYBBLFSKI-UHFFFAOYSA-N
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Description

4-[(Z)-2-Cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxoprop-1-enyl]benzoic acid is a useful research compound. Its molecular formula is C21H20N2O5 and its molecular weight is 380.4. The purity is usually 95%.
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Biological Activity

4-[(Z)-2-Cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxoprop-1-enyl]benzoic acid (commonly referred to as compound 1) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological efficacy.

Chemical Structure

The chemical structure of compound 1 can be represented as follows:

C20H22N2O3\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This structure features a benzoic acid moiety linked to a cyano group and an ethylamino side chain, which contributes to its biological activity.

Antitumor Activity

Recent studies have indicated that compound 1 exhibits significant antitumor properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Antitumor Activity of Compound 1

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HT-29 (Colon)12Cell cycle arrest (G1 phase)
A549 (Lung)18Inhibition of proliferation

Anti-inflammatory Properties

Compound 1 has also shown promise as an anti-inflammatory agent. In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to modulate immune responses suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Study: In Vivo Anti-inflammatory Effects
In a study involving LPS-induced inflammation in mice, administration of compound 1 resulted in a significant decrease in edema and inflammatory markers compared to control groups. Histopathological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

Neuroprotective Effects

Emerging research indicates that compound 1 may possess neuroprotective properties. In models of oxidative stress, it demonstrated the ability to scavenge free radicals and reduce neuronal cell death.

Table 2: Neuroprotective Effects of Compound 1

ModelConcentration (µM)Effect Observed
SH-SY5Y Cells10Reduced oxidative stress markers
Rat Brain Slices25Preservation of neuronal integrity

The biological activity of compound 1 is attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathway, resulting in decreased cytokine production.
  • Antioxidant Activity : Scavenging reactive oxygen species (ROS), thus protecting cells from oxidative damage.

Properties

IUPAC Name

4-[(Z)-2-cyano-3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxoprop-1-enyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-27-18-8-5-15(12-19(18)28-2)9-10-23-20(24)17(13-22)11-14-3-6-16(7-4-14)21(25)26/h3-8,11-12H,9-10H2,1-2H3,(H,23,24)(H,25,26)/b17-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCHXMYBBLFSKI-BOPFTXTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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